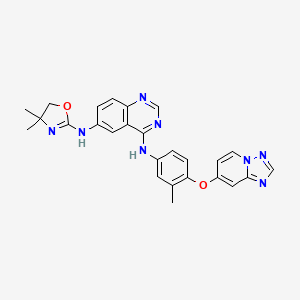
Tucatinib
概要
説明
Tucatinib is a medication used in combination with trastuzumab and capecitabine to treat metastatic HER2-positive breast cancer (cancer that has already spread including the brain) or whose cancer cannot be removed by surgery in patients who have received one or more anti-HER2 breast cancer treatments .
Synthesis Analysis
This compound has been synthesized through various methods. One such method involves three key intermediates. The first of these, 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, was prepared on a 100 g scale in 33% yield over five steps and 99% purity . Another method involves an addition-cyclization sequence that delivered aminoquinazoline .Molecular Structure Analysis
The gross structural features of this compound and its reactivity and wave function properties have been studied using computational simulations. Density functional theory was used to optimize the ground state geometry of the molecule .Chemical Reactions Analysis
This compound’s reactivity and wave function properties have been analyzed using computational simulations. Various intermolecular and intermolecular interactions are analyzed and reaction sites for attacking electrophiles and nucleophiles identified .Physical and Chemical Properties Analysis
This compound’s physical and chemical properties have been analyzed using computational simulations. It has good HOMO-LUMO values, which show good chemical parameters energy gap, ionization energy, electron affinity, global hardness, global softness, chemical potentials, electronegativity, electrophilicity index, and nucleophilicity index .科学的研究の応用
HER2陽性がん
Tucatinibは、HER2陽性がんにおいて選択的な活性を示しました {svg_1}. 456種類のヒトがん細胞株のパネルにおいて、強力で選択的な活性を示し、その活性はHER2増幅を伴う細胞株(乳がんおよび乳がん以外)に限定されていました {svg_2}. これには、トラスツズマブに対する獲得耐性モデルが含まれます {svg_3}.
乳がん
This compoundは、承認済みおよび新規の乳がん標的療法と組み合わせて、有意な相乗効果を示します {svg_4}. 進行性切除不能または転移性HER2陽性乳がん患者の治療に、トラスツズマブおよびカペシタビンと組み合わせて使用されてきました {svg_5}. これには、転移設定において1つ以上の抗HER2ベースのレジメンを事前に受けた脳転移を伴う患者が含まれます {svg_6}.
脳転移
This compoundは、脳転移を伴う患者において有効性を示しました {svg_7}. 脳転移を伴う患者における無増悪生存期間は、有効性を裏付けています {svg_8}. これにより、この特定の集団が適応症に含まれるようになりました {svg_9}.
大腸がん
This compoundは大腸がんの治療における治験薬です {svg_10}. 選択的なHER-2阻害剤として機能します {svg_11}. HER2陽性大腸がんの試験(MOUNTAINEER [NCT03043313; トラスツズマブとの併用; 第II相試験])が行われています {svg_12}.
髄膜脳腫瘍
HER2-neu陽性乳がんにおける髄膜脳腫瘍の試験(TBCRC049 [NCT03501979; カペシタビン、トラスツズマブとの併用; 第II相試験])があります {svg_13}.
化学療法を省く治療法
トラスツズマブとの併用で、this compoundはHER2/PI3K/AKTシグナル伝達の完全で持続的な阻害を誘導しました {svg_14}. This compound/トラスツズマブ併用の有効性は、現在の標準治療であるトラスツズマブ/ペルツズマブ/ドセタキセル併用療法で誘導された有効性と一致しました {svg_15}. しかし、化学療法を省いたthis compound/トラスツズマブ併用療法は、同じ有効性を得るために投薬休止を必要としませんでした {svg_16}.
作用機序
- Tucatinib is a kinase inhibitor primarily used to treat certain types of unresectable/metastatic HER-2 positive breast cancer .
- Its primary target is the human epidermal growth factor receptor-2 (HER2) protein. HER2 is overexpressed in some cancers, leading to increased growth and spread of cancer cells .
- Clinical trials show enhanced activity when this compound is combined with trastuzumab (another HER2 inhibitor) both in vitro and in vivo .
- It is administered in combination with trastuzumab and capecitabine to improve overall survival and progression-free survival in patients with advanced HER2-positive breast cancer .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Tucatinib may cause harm if swallowed. It may cause serious eye irritation and is suspected of damaging fertility or the unborn child. It may cause damage to organs and may cause damage to organs through prolonged or repeated exposure . It should be avoided inhalation, contact with eyes and skin. Avoid dust and aerosol formation .
将来の方向性
Tucatinib has shown promise in the treatment of HER2-positive cancers and has significant combined activity with approved and novel breast cancer–targeted therapies . Further clinical investigations of this compound as a combination partner for other novel and approved targeted therapies for HER2-driven malignancies are supported .
生化学分析
Biochemical Properties
Tucatinib inhibits the tyrosine kinase enzyme of the HER2 gene . Mutations of tyrosine kinase in the HER2 gene lead to cascade effects of increased cell signaling and proliferation, resulting in malignancy . This compound demonstrates potent, selective activity in a panel of human cancer cell lines, with activity restricted to cell lines with HER2-amplification .
Cellular Effects
This compound has shown to have a significant impact on various types of cells and cellular processes. It has demonstrated potent, selective activity in a panel of 456 human cancer cell lines, with activity restricted to cell lines (breast and non-breast) with HER2-amplification, including models of acquired resistance to trastuzumab . Within the HER2-positive population, this compound response tracked strongly with HER2-driven signaling .
Molecular Mechanism
This compound binds to the tyrosine kinase of HER2, reducing PI3-kinase and MAP-kinase signaling . This reduced signaling helps to block cell growth and leads to cell death . This compound mediates an increase in inactive HER2 molecules at the cell surface through inhibition of HER2 ubiquitination, resulting in increased internalization and catabolism of T-DM1 .
Temporal Effects in Laboratory Settings
This compound has shown to have temporal effects in laboratory settings. The median duration of trastuzumab-deruxtecan treatment was 8.9 months, and 82 patients had disease progression during trastuzumab-deruxtecan treatment .
Dosage Effects in Animal Models
In xenograft models of HER2-positive breast cancer, single-agent this compound induced tumor regressions and combination with trastuzumab induced a complete and sustained blockade of HER2/PI3K/AKT signaling .
Metabolic Pathways
This compound is metabolized by CYP2C8 with some contributions from CYP3A . This compound is primarily eliminated by CYP2C8 enantioselective oxidation of gem-dimethyl .
Transport and Distribution
The volume of distribution of this compound is about 1670 L . This drug penetrates the blood-brain barrier .
Subcellular Localization
This compound, being a small molecule inhibitor of HER2, is located on the cellular membrane and responds to a wide variety of ligands . It has been demonstrated that sortilin-related receptor 1 (SORLA) interacts with and regulates HER2 subcellular localization by enhancing dynamic recycling of the endosomal receptor back to the cell surface .
特性
IUPAC Name |
6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEAXTCZPQIFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027958 | |
| Record name | Tucatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Mutations in the HER-2 gene are observed in some types of breast carcinoma. Tucatinib inhibits the tyrosine kinase enzyme of the HER-2 gene. Mutations of tyrosine kinase in the HER-2 gene lead to cascade effects of increased cell signaling and proliferation, resulting in malignancy. Results of in vitro studies show that tucatinib inhibits the phosphorylation of both HER-2 and HER-3, leading to downstream changes in MAPK and AKT signaling and cell proliferation. Anti-tumor activity occured in the cells that expressed HER-2. In vivo, tucatinib has been shown to inhibit HER-2 expressing tumors, likely by the same mechanism. | |
| Record name | Tucatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11652 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
937263-43-9 | |
| Record name | N6-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937263-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tucatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937263439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tucatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11652 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tucatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUCATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234248D0HH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

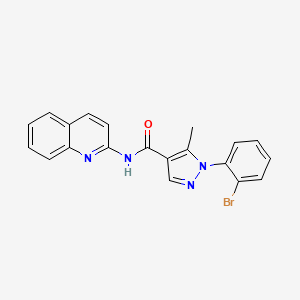
![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

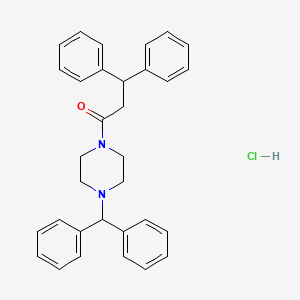
![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)
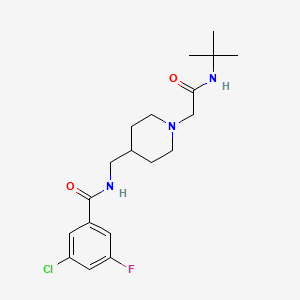




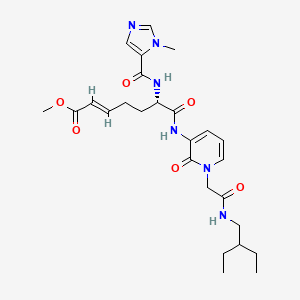
![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
